An In-depth Technical Guide to Methyl 3-hydroxypropanoate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Methyl 3-hydroxypropanoate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxypropanoate is a versatile organic compound featuring both a hydroxyl and a methyl ester functional group.[1] This bifunctionality makes it a valuable building block in various chemical syntheses, from the creation of pharmaceutical intermediates to its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[2][3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Core Chemical and Physical Properties
The fundamental physicochemical properties of methyl 3-hydroxypropanoate are summarized in the table below, providing a quantitative basis for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₃ | [2][4][5][6] |
| Molecular Weight | 104.10 g/mol | [5][6][7] |
| IUPAC Name | methyl 3-hydroxypropanoate | [5][7] |
| CAS Number | 6149-41-3 | [2][4][5][8] |
| SMILES | COC(=O)CCO | [5][6][7] |
| InChI | InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | [5][7] |
| InChIKey | RVGLEPQPVDUSOJ-UHFFFAOYSA-N | [5][7] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Boiling Point | ~179-180.5 °C at 760 mmHg (Predicted) | [5][9] |
| Melting Point | 147-148 °C (in benzene/cyclohexane) | [9] |
| Density | ~1.089 - 1.105 g/cm³ | [5][9] |
| Flash Point | 72.6 °C | [5][9] |
| Vapor Pressure | 0.263 mmHg at 25°C | [9] |
| Solubility | Soluble in water (477 g/L at 25°C) and most organic solvents | [1][9] |
| pKa | 13.89 ± 0.10 (Predicted) | [9] |
| Refractive Index | 1.4300 | [9] |
Chemical Structure and Visualization
Methyl 3-hydroxypropanoate, also known as methyl hydracrylate, possesses a linear three-carbon backbone.[5][7] A hydroxyl group is attached to the C3 position, and a methyl ester group is at the C1 position. This structure allows it to participate in a wide array of chemical reactions, including esterification, oxidation, and etherification.[2]
Caption: 2D structure of Methyl 3-hydroxypropanoate.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of methyl 3-hydroxypropanoate are crucial for its practical application. Below are protocols derived from cited literature.
This method provides a high yield of methyl 3-hydroxypropanoate through the acid-catalyzed ring-opening of β-propiolactone.[4]
Materials:
-
Oxetan-2-one (β-propiolactone)
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
A solution of methanol (300 mL) and sulfuric acid (5.6 mL, 104 mmol) is cooled to 0°C with stirring.[4]
-
Oxetan-2-one (22 mL, 350 mmol) is added dropwise to the cooled solution.[4]
-
The reaction mixture is stirred for 18 hours.[4]
-
The reaction is then re-cooled to 10°C, and sodium bicarbonate (18.1 g, 215 mmol) is added portionwise until the pH reaches 7.[4]
-
The resulting suspension is stirred at room temperature for 30 minutes.[4]
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.[4]
-
The residue is diluted with DCM and filtered a second time.[4]
-
The final filtrate is evaporated to dryness to yield methyl 3-hydroxypropanoate as a colorless liquid (yield: 35 g, 97%).[4]
Caption: Workflow for synthesis from Oxetan-2-one.
This method utilizes a ruthenium-based catalytic system to produce methyl 3-hydroxypropanoate from dimethyl malonate.[5]
Catalytic System:
-
Ruthenium acetylacetonate (B107027) (Ru(acac)₃)
-
o-diphenylphosphinoaniline ligand
Procedure Summary: The synthesis involves the catalytic hydrogenation of dimethyl malonate. Key reaction conditions that were optimized include ligand structure and dosage, reaction temperature, time, and solvent choice to maximize the conversion of dimethyl malonate and the selectivity for methyl 3-hydroxypropanoate.[5] Under optimal conditions, this homogeneous catalyst system demonstrates significant catalytic effects.[5]
Gas chromatography is a standard method for monitoring the progress of synthesis reactions and assessing the purity of the final product.
Example GC Conditions for a Related Compound (Methyl 2-fluoro-3-hydroxypropanoate):
-
Column: DB-wax (30 m × 0.32 mm × 0.5 μm)[10]
-
Detector: Flame Ionization Detector (FID)[10]
-
Temperatures:
-
Oven Program:
-
Carrier Gas: Nitrogen at 1 mL/min[10]
-
Injection Volume: 1 µL with a 50:1 split ratio[10]
Applications in Drug Development and Organic Synthesis
Methyl 3-hydroxypropanoate serves as a critical intermediate in several areas of chemical science.
-
PROTAC Linkers: It is employed as an alkyl/ether-based PROTAC linker.[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[3] The structure of methyl 3-hydroxypropanoate is well-suited for constructing the linker component that connects the target-binding ligand and the E3 ligase ligand.[2][3]
-
Chemical Intermediate: It is a key product in the oxidative esterification of 1,3-propanediol.[5] Furthermore, it is a precursor for the synthesis of 3-hydroxypropionic acid and its derivatives, which are used in the production of various chemicals, including acrylic acid.[11]
References
- 1. CAS 6149-41-3: Methyl 3-hydroxypropanoate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-hydroxypropanoate | 6149-41-3 [chemicalbook.com]
- 4. Methyl 3-hydroxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. Propanoic acid, 3-hydroxy-, methyl ester | C4H8O3 | CID 80252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. File:Methyl-3-hydroxypropanoate-2D-structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 9. Methyl 3-hydroxypropanoate [chembk.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US20210292267A1 - Production and separation of 3-hydroxypropionic acid - Google Patents [patents.google.com]
